O-Nitrophenyl beta-D-cellobioside
CAS No.: 70867-33-3
Cat. No.: VC20754633
Molecular Formula: C18H25NO13
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70867-33-3 |
---|---|
Molecular Formula | C18H25NO13 |
Molecular Weight | 463.4 g/mol |
IUPAC Name | 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2 |
Standard InChI Key | CYCLRDYAFVRUDE-KFRZSCGFSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Structure and Properties
Chemical Structure and Nomenclature
O-Nitrophenyl beta-D-cellobioside is also known by its systematic name o-nitrophenyl-4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside . This compound consists of a cellobiose moiety (two glucose units connected by a β-1,4-glycosidic bond) linked to an o-nitrophenyl group at the reducing end via a beta-glycosidic bond. The presence of the nitrophenyl group serves as a chromogenic tag that makes this compound particularly useful for spectrophotometric detection in enzymatic assays .
The molecular formula of O-Nitrophenyl beta-D-cellobioside is C₁₈H₂₅NO₁₃, reflecting its carbohydrate nature with the addition of the nitrophenyl group . The structure incorporates two glucose moieties arranged in the beta-configuration, which is critical for its recognition by cellobiohydrolases and other cellulolytic enzymes that specifically cleave beta-glycosidic bonds .
Physical and Chemical Properties
O-Nitrophenyl beta-D-cellobioside has a molecular weight of 463.40 g/mol . This white to slightly yellow crystalline powder is soluble in water, which facilitates its use in aqueous enzymatic reactions. The compound features a nitrophenyl group that, when cleaved enzymatically, produces o-nitrophenol, which can be detected spectrophotometrically .
The compound's chemical structure makes it an excellent substrate for glycoside hydrolases, particularly those in the GH7 family. When the glycosidic bond is hydrolyzed by an appropriate enzyme, the release of the chromogenic o-nitrophenol group allows for quantitative measurement of enzyme activity .
Applications in Research
Enzyme Activity Assays
One of the primary applications of O-Nitrophenyl beta-D-cellobioside is in enzyme activity assays, particularly for cellobiohydrolases and other glycosidases. The compound serves as a substrate that allows researchers to study enzyme kinetics and mechanisms in carbohydrate metabolism . When the enzyme hydrolyzes the glycosidic bond between the cellobiose and the o-nitrophenyl group, the released o-nitrophenol can be quantified spectrophotometrically, providing a direct measure of enzyme activity .
This approach has been instrumental in characterizing various glycoside hydrolases, particularly those in the GH7 family like TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium . These assays provide valuable information about enzyme specificity, catalytic efficiency, and inhibition patterns .
Cellulose Research
O-Nitrophenyl beta-D-cellobioside plays a crucial role in cellulose degradation research, helping scientists understand the interactions between enzymes and cellulose substrates . This research is particularly important for biofuel production, where efficient cellulose breakdown is a key step in converting plant biomass to usable energy sources.
By using oNPC as a model substrate, researchers can investigate how cellulolytic enzymes recognize and process cellobiose units, which are the basic repeating structures in cellulose polymers . This information aids in designing more efficient enzymatic systems for cellulose degradation in industrial applications.
Biotechnology Applications
In biotechnology, O-Nitrophenyl beta-D-cellobioside is utilized to assess the expression of genes involved in carbohydrate processing, particularly in the development of genetically modified organisms . By measuring the activity of expressed cellulases using oNPC as a substrate, researchers can quantify gene expression levels and enzyme functionality.
The compound's role in enzyme characterization has implications for various biotechnological processes, including biofuel production, textile processing, pulp and paper manufacturing, and food industry applications where cellulase enzymes are employed .
Analytical Chemistry
In analytical chemistry, O-Nitrophenyl beta-D-cellobioside is employed in chromatographic techniques to analyze glycosidic bonds in polysaccharides . These analyses provide insights into carbohydrate structure and function, which are essential for understanding complex polysaccharides in various biological systems.
The compound's well-defined structure and reactivity make it a valuable standard for developing and calibrating analytical methods for carbohydrate research . Its chromogenic properties facilitate detection in various analytical techniques, enhancing the sensitivity and specificity of these methods.
Pharmaceutical Research
O-Nitrophenyl beta-D-cellobioside contributes to pharmaceutical research, particularly in studies involving carbohydrate-based drugs . By using this compound as a model substrate, researchers can gain insights into drug interactions and bioavailability, which are crucial aspects of drug development and formulation.
The compound's role in understanding enzyme-substrate interactions provides valuable information for designing enzyme inhibitors that may have therapeutic applications in various diseases involving carbohydrate metabolism .
Enzyme Kinetics and Binding Dynamics
Interaction with Cellobiohydrolases
Detailed studies have revealed that O-Nitrophenyl beta-D-cellobioside interacts with cellobiohydrolases in specific ways that influence enzymatic activity. Research on TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium has shown that non-productive binding at the product site is the dominating binding mode for oNPC .
Crystal structures of TrCel7A with oNPC have provided molecular-level insights into these interactions, showing how the compound positions within the enzyme's active site tunnel . The binding characteristics differ between enzymes, with PcCel7D showing different binding patterns compared to TrCel7A, likely due to differences in active site architecture .
Comparative Kinetic Parameters
Studies have generated comprehensive kinetic data for O-Nitrophenyl beta-D-cellobioside with different cellobiohydrolases. Table 1 presents kinetic parameters for oNPC compared with related compounds:
Table 1: Kinetic parameters for various substrates with cellobiohydrolases
Enzyme | Substrate | k<sub>cat</sub> (s<sup>-1</sup>) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (s<sup>-1</sup>M<sup>-1</sup>) |
---|---|---|---|---|
TrCel7A | oNPC | 66 × 10<sup>-6</sup> ± 15 × 10<sup>-6</sup> | 7.0 ± 4.5 | 9.5 |
TrCel7A | pNPC | 0.0026 ± 0.0001 | 26 ± 3 | 100 |
TrCel7A | pNPL | 0.087 ± 0.002 | 590 ± 20 | 147 |
TrCel7A | MUC | 0.013 ± 0.001 | 12 ± 1 | 1083 |
PcCel7D | oNPC | 0.015 ± 0.002 | 3200 ± 100 | 4.6 |
PcCel7D | pNPC | 0.046 ± 0.0021 | 1300 ± 160 | 35 |
The catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) for oNPC is relatively low compared to other substrates, which reflects the challenges in using this compound for routine activity measurements in some enzyme systems .
Binding Constants and Mechanisms
Further characterization of O-Nitrophenyl beta-D-cellobioside binding has revealed interesting differences between binding constants determined through different methods. Table 2 shows binding and inhibition constants for various compounds:
Table 2: Binding and inhibition constants for cellobiohydrolases
Enzyme | K<sub>d</sub> for oNPC (μM) | K<sub>d</sub> for cellobiose (μM) | K<sub>i</sub> for cellobiose (μM) | K<sub>i</sub> for lactose (μM) |
---|---|---|---|---|
TrCel7A WT | 7.4 ± 0.4 | 23 ± 4 | 24 | 180 ± 16 |
TrCel7A D214N | 7.1 ± 0.7 | 8.9 ± 1.1 | -- | -- |
TrCel7A E212Q | 4.7 ± 0.4 | 8.1 ± 0.3 | -- | -- |
TrCel7A E217Q | 3.9 ± 0.4 | 14 ± 3 | -- | -- |
PcCel7D | 110 ± 10 | -- | 180 | 183 ± 16 |
These findings demonstrate that O-Nitrophenyl beta-D-cellobioside can be useful as an active-site probe for fluorometric determination of the dissociation constant for cellobiose on TrCel7A but has limitations when used with PcCel7D .
Structural Studies
Crystallographic Findings
X-ray crystallography has been instrumental in elucidating the binding modes of O-Nitrophenyl beta-D-cellobioside in cellobiohydrolases. Crystal structures of wildtype TrCel7A with oNPC have revealed that the compound primarily exhibits non-productive binding at the product site . This binding orientation differs from the productive binding necessary for efficient catalysis, explaining some of the kinetic properties observed with this substrate.
The crystal structures provide atomic-level details of the interactions between oNPC and the enzyme, including hydrogen bonding patterns and hydrophobic contacts that stabilize the compound in the active site . These structural insights help explain the differences in binding affinity and catalytic efficiency between different enzymes and substrates.
Table 3: Crystallographic data for enzyme-substrate complexes
Parameter | Value |
---|---|
Resolution used in refinement (Å) | 1.09-1.70 |
R (work set) | 0.123-0.156 |
R free | 0.143-0.184 |
Average B factors (Å<sup>2</sup>) | 8.0-13.0 |
The high-resolution crystallographic data (down to 1.09 Å) provides exceptional detail about the binding interactions, allowing researchers to visualize even subtle aspects of the enzyme-substrate complex .
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